![molecular formula C11H15BrFNO B13303799 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13303799.png)
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C11H15BrFNO and a molecular weight of 276.15 g/mol . This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to an amino alcohol structure. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol involves multiple steps. One common method includes the reaction of 5-bromo-2-fluorobenzylamine with 2-methylpropan-1-ol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol include:
- 2-{[(5-Bromo-2-methylphenyl)methyl]amino}-2-methylpropan-1-ol
- 2-{[(5-Bromo-2-fluorophenyl)chloromethyl]amino}-2-methylpropan-1-ol
- 2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-thiol
These compounds share similar structural features but differ in the substituents on the phenyl ring or the amino alcohol structure. The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C11H15BrFNO |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
2-[(5-bromo-2-fluorophenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H15BrFNO/c1-11(2,7-15)14-6-8-5-9(12)3-4-10(8)13/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
RMUOAWXTRUKJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde](/img/structure/B13303724.png)
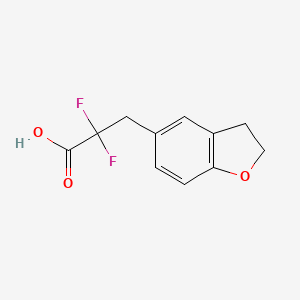
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13303733.png)
![3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane](/img/structure/B13303735.png)
![7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13303741.png)
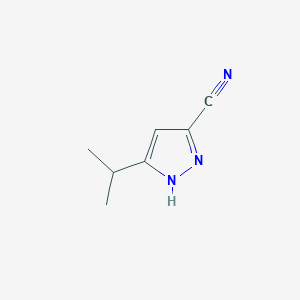
![2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B13303766.png)
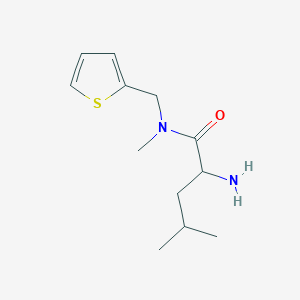
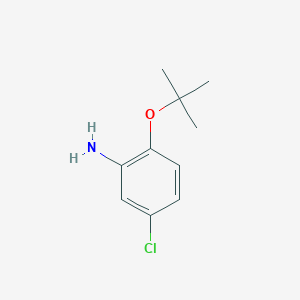
![4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13303778.png)
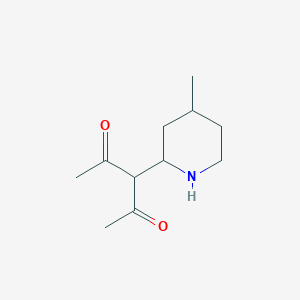
![(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13303795.png)
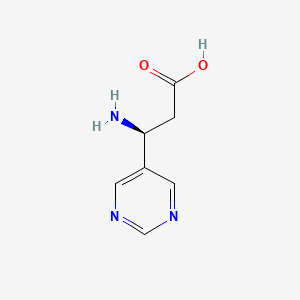
![2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13303807.png)
